molecular formula C10H10N4O3S B098084 (4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone CAS No. 18523-69-8

(4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone

Cat. No. B098084
CAS RN: 18523-69-8
M. Wt: 266.28 g/mol
InChI Key: UCTPNCITVKAWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone is a chemical compound that has received significant attention in scientific research. It is a yellow crystalline powder that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It may also interact with metal ions to form stable complexes, which may contribute to its fluorescent properties.
Biochemical and physiological effects:
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. It has also been found to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to possess anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone in lab experiments is its ability to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It is also relatively easy to synthesize using simple reaction conditions. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

Future research on (4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone could focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies could investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Its fluorescent properties could also be further explored for potential applications in imaging and sensing.

Synthesis Methods

(4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone can be synthesized using various methods. One of the commonly used methods involves the reaction of 2-acetyl furan and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with nitric acid to obtain this compound.

Scientific Research Applications

(4-(5-Nitro-2-furyl)thiazol-2-yl)hydrazonoacetone has been used in various scientific research studies. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of metal ions.

properties

CAS RN

18523-69-8

Molecular Formula

C10H10N4O3S

Molecular Weight

266.28 g/mol

IUPAC Name

4-(5-nitrofuran-2-yl)-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H10N4O3S/c1-6(2)12-13-10-11-7(5-18-10)8-3-4-9(17-8)14(15)16/h3-5H,1-2H3,(H,11,13)

InChI Key

UCTPNCITVKAWEJ-UHFFFAOYSA-N

SMILES

CC(=NNC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-])C

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-])C

Origin of Product

United States

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